

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride CAS number 1127-99-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride*

Cat. No.: B072878

[Get Quote](#)

An In-depth Technical Guide to **Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride** (CAS 1127-99-7)

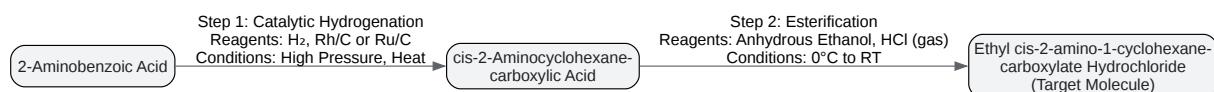
This guide provides a comprehensive technical overview of **Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride**, a key building block for researchers, medicinal chemists, and drug development professionals. Its conformationally constrained cyclohexane backbone makes it a valuable scaffold for introducing specific three-dimensional geometries into novel chemical entities. This document moves beyond basic supplier data to offer insights into its synthesis, characterization, reactivity, and strategic applications.

Core Molecular Attributes and Physicochemical Properties

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a cyclic β -amino acid ester. The cis stereochemistry, where the amino and ester groups reside on the same face of the cyclohexane ring, imposes significant conformational constraints. This pre-organization is highly sought after in drug design to reduce the entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.^[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its use in various reaction conditions.

The molecule's structure features a primary amine, which serves as a key nucleophilic handle for further derivatization, and an ethyl ester, which can be hydrolyzed or used as a synthetic equivalent of a carboxylic acid.

Table 1: Physicochemical Properties


Property	Value	Source(s)
CAS Number	1127-99-7	[2][3]
Molecular Formula	C ₉ H ₁₈ ClNO ₂	[2][4]
Molecular Weight	207.70 g/mol	[2][3]
Appearance	White to off-white crystalline powder or chunks	[2][4]
Melting Point	128 - 135 °C	[2][4]
Solubility	Soluble in water.	[5]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting and for planning multi-step synthetic campaigns. A common and logical route involves the stereoselective reduction of an aromatic precursor followed by esterification.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-aminobenzoic acid (anthranilic acid).

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Catalytic Hydrogenation of 2-Aminobenzoic Acid

The initial step involves the hydrogenation of the aromatic ring of 2-aminobenzoic acid. The use of specific catalysts, such as rhodium or ruthenium on carbon, under hydrogen pressure is known to favor the formation of the *cis* isomer.^[6]

Exemplary Protocol:

- A high-pressure autoclave is charged with 2-aminobenzoic acid and a catalytic amount (e.g., 5 mol%) of Rhodium on Carbon (Rh/C).
- The vessel is sealed, and the atmosphere is replaced with nitrogen, followed by hydrogen gas.
- The reaction is pressurized with hydrogen (e.g., 10-15 bar) and heated (e.g., 60-100 °C).^[6]
- The mixture is agitated for several hours until the reaction is complete, as monitored by techniques like TLC or NMR showing the disappearance of the aromatic signals.
- After cooling and venting, the catalyst is removed by filtration through a pad of Celite.
- The solvent is removed under reduced pressure to yield crude *cis*-2-aminocyclohexanecarboxylic acid.

Causality: The choice of catalyst and reaction conditions is critical for stereoselectivity. Heterogeneous catalysts like Rh/C guide the addition of hydrogen from the face of the ring adsorbed to the catalyst surface, leading predominantly to the *cis* product.

Step 2: Esterification and Salt Formation

The resulting amino acid is then esterified. A classic and effective method is the Fischer esterification using ethanol as both the solvent and reagent, with hydrogen chloride gas acting as the catalyst. This method conveniently forms the hydrochloride salt in the same step.^[5]

Exemplary Protocol:

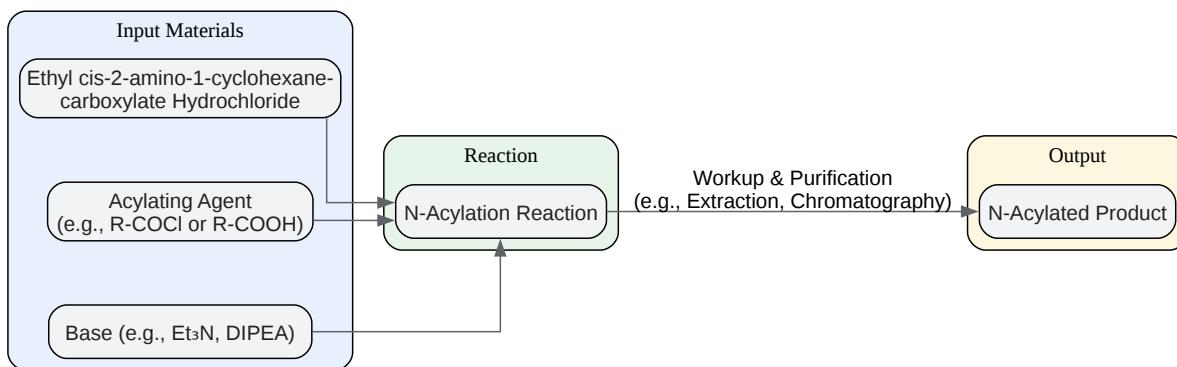
- The crude cis-2-aminocyclohexanecarboxylic acid is dissolved or suspended in anhydrous ethanol in a flask equipped with a gas inlet and a drying tube.
- The mixture is cooled to 0 °C in an ice bath.
- Dry hydrogen chloride gas is bubbled through the solution until saturation.
- The reaction vessel is sealed and allowed to warm to room temperature, stirring overnight.[\[5\]](#)
- The reaction progress is monitored by TLC until the starting amino acid is consumed.
- The solvent is evaporated in vacuo, and the resulting residue is triturated or recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure **Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride**.[\[5\]](#)

Trustworthiness: This protocol is self-validating. The formation of the crystalline hydrochloride salt aids in purification, and the product's identity and purity can be rigorously confirmed by melting point analysis, NMR, and IR spectroscopy against reference data.

Spectroscopic Characterization

Rigorous structural confirmation is paramount. While a complete, published dataset for this specific compound is elusive, data from closely related structures can provide a reliable basis for interpretation.

Table 2: Key Spectroscopic Data (Reference and Predicted)


Technique	Data for Fmoc-cis-2-aminocyclohexane carboxylic acid[7]	Predicted Data for Target Compound (CAS 1127-99-7)
IR (KBr, cm^{-1})	3417 (br, N-H), 3332 (br, O-H), 2931 (s, C-H), 1708 (vs, C=O)	~3400-2800 (br, NH_3^+), ~2940 & 2860 (C-H), ~1730 (s, C=O ester), ~1580 (N-H bend)
^1H NMR (DMSO-d ₆ , δ ppm)	0.80–1.87 (m, 8H, cyclohexane), 3.49 (m, 1H, CH-N), 3.95 (m, 1H, CH-CO)	~1.2 (t, 3H, -OCH ₂ CH ₃), ~1.3-2.0 (m, 8H, cyclohexane ring), ~3.1 (m, 1H, CH-N), ~2.5 (m, 1H, CH-CO), ~4.1 (q, 2H, -OCH ₂ CH ₃), ~8.3 (br s, 3H, -NH $_3^+$)
^{13}C NMR (DMSO-d ₆ , δ ppm)	21.0, 24.1, 24.5, 28.6 (cyclohexane CH ₂), 46.5 (CH-CO), 52.8 (CH-N), 175.4 (COOH)	~14.0 (-OCH ₂ CH ₃), ~23-30 (cyclohexane CH ₂), ~48 (CH-CO), ~54 (CH-N), ~61 (-OCH ₂ CH ₃), ~172 (C=O ester)
Mass Spec (ESI-MS)	Not Available	Predicted $[\text{M}+\text{H}]^+$ (free base) = 172.13

Expertise Insight: The predicted NMR shifts are based on standard values for ethyl esters and protonated amines, adjusted for the cyclohexane scaffold. The broad signal around 8.3 ppm in the proton NMR is characteristic of the three protons of the ammonium group ($-\text{NH}_3^+$) in the hydrochloride salt, which often exchange with residual water in the solvent. In the ^{13}C NMR, the ester carbonyl is expected to be around 172 ppm, distinct from the carboxylic acid carbonyl (~175 ppm) of the precursor. Experimental verification is essential.

Reactivity and Synthetic Applications

The primary utility of this molecule is as a scaffold. The amine serves as a versatile point for elaboration, most commonly through N-acylation to form amides.

Workflow: N-Acylation

[Click to download full resolution via product page](#)

Caption: General workflow for the N-acylation of the title compound.

Protocol: N-Acylation with an Acyl Chloride

This method is robust for forming amide bonds.

- Suspend **Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride** (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 10-15 minutes.
- Cool the mixture to 0 °C.
- Slowly add the acyl chloride (R-COCl) (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO_3 .
- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Authoritative Grounding: The N-acylation of amines is a fundamental reaction in organic chemistry, with established procedures widely available.^{[4][8]} The use of a base is critical to first liberate the free amine from its hydrochloride salt, allowing it to act as a nucleophile.

Applications in Drug Discovery

The rigid cyclohexane scaffold is a "privileged structure" in medicinal chemistry.^{[3][9]} Incorporating it into molecules can:

- Confer Conformational Rigidity: The cis relationship locks the relative orientation of substituents at the 1- and 2-positions, which can lead to higher binding affinity by pre-organizing the molecule in its bioactive conformation.
- Enhance Lipophilicity: The non-polar cyclohexane ring can improve membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
- Serve as a Peptide Mimetic: Derivatives of 2-aminocyclohexanecarboxylic acid are used to create foldamers and peptidomimetics with stable secondary structures, such as helices, that are resistant to proteolytic degradation.^{[10][11]}

While specific drugs containing this exact building block are not prominently disclosed in public literature, it is a valuable intermediate for creating libraries of novel compounds for screening against various biological targets, including enzymes and receptors.^[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

- Hazard Identification: This compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.^[13] However, it should be handled with care as the

toxicological properties have not been fully investigated.

- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent dust formation.[13]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unife.it [iris.unife.it]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4024175A - Cyclic amino acids - Google Patents [patents.google.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride CAS number 1127-99-7]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072878#ethyl-cis-2-amino-1-cyclohexanecarboxylate-hydrochloride-cas-number-1127-99-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com